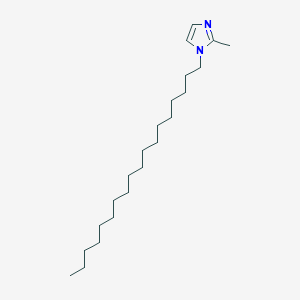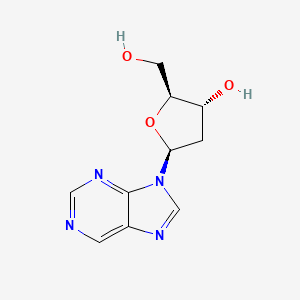
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is a chemical compound known for its significant role in various biochemical processes. This compound is a nucleoside, which is a structural component of nucleic acids like DNA and RNA. Its structure consists of a purine base attached to a sugar moiety, making it an essential building block in the synthesis of genetic material.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol typically involves the condensation of a purine base with a sugar derivative. One common method is the reaction of a protected purine base with a protected sugar derivative under acidic or basic conditions. The protecting groups are then removed to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It plays a crucial role in the study of nucleic acids and their functions.
Medicine: The compound is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of pharmaceuticals and biotechnology products.
作用機序
The mechanism of action of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound can also inhibit certain enzymes, leading to its use in antiviral and anticancer therapies.
類似化合物との比較
Similar Compounds
Adenosine: Another nucleoside with a similar structure but different biological functions.
Guanosine: Similar in structure but contains a different purine base.
Inosine: A nucleoside that can be converted into other nucleotides in the body.
Uniqueness
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is unique due to its specific stereochemistry and the particular purine base it contains. This uniqueness allows it to participate in specific biochemical pathways and interactions that other nucleosides may not.
特性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2/t7-,8+,9+/m1/s1 |
InChIキー |
WJBNIBFTNGZFBW-VGMNWLOBSA-N |
異性体SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=CN=CN=C32)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

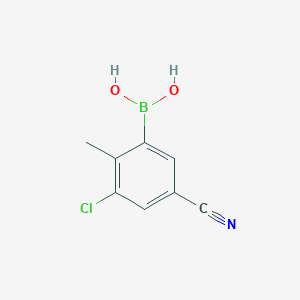
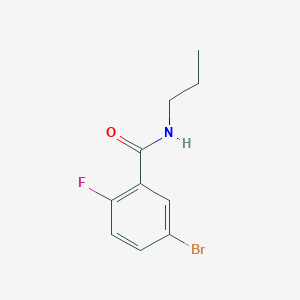
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

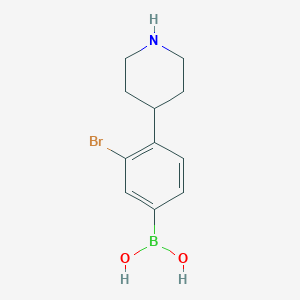
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
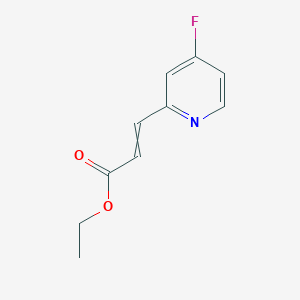
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
